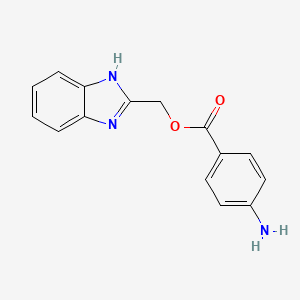

1H-benzimidazol-2-ylmethyl 4-aminobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with benzimidazole derivatives. One common method is the cyclocondensation of 4-aminobenzoic acid with o-phenylenediamine in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures . The reaction conditions may vary, but typical temperatures range from 140°C to 220°C, and the reaction time is usually around 4 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to improve yield and reduce reaction time . This method involves heating a mixture of 4-aminobenzoic acid and PPA in a microwave oven, resulting in a high yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

1H-benzimidazol-2-ylmethyl 4-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1H-benzimidazol-2-ylmethyl 4-aminobenzoate have shown effectiveness against various cancer cell lines. A study reported that certain benzimidazole derivatives demonstrated potent activity against leukemia, melanoma, and lung cancers at concentrations as low as 10−5M . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antibacterial and antifungal activities. For example, a derivative exhibited minimal inhibitory concentrations (MIC) as low as 4μg/mL against methicillin-resistant Staphylococcus aureus . The compound's ability to penetrate lipid membranes enhances its efficacy in treating infections caused by resistant strains.

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been documented extensively. Compounds derived from benzimidazole have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain . For instance, specific derivatives displayed significant reductions in edema volume compared to standard anti-inflammatory drugs like diclofenac.

Data Tables

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various benzimidazole derivatives, one compound demonstrated a high level of cytotoxicity against multiple cancer cell lines including SKOV-3 and NCI-H460. The study emphasized the structure-activity relationship (SAR) that guided the synthesis of more potent analogs .

Case Study 2: Antimicrobial Activity

A series of experiments conducted on different benzimidazole derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. One notable compound showed an MIC value significantly lower than traditional antibiotics, suggesting its potential as a new therapeutic agent for treating resistant infections .

Case Study 3: Anti-inflammatory Mechanism

Research into the anti-inflammatory mechanisms of benzimidazole derivatives highlighted their ability to inhibit COX enzymes effectively. A specific derivative was found to reduce inflammation in animal models significantly more than standard treatments, indicating its potential for developing new anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate involves its interaction with molecular targets such as enzymes and nucleic acids. As a folic acid antagonist, it inhibits the synthesis of nucleic acids by interfering with the enzyme dihydropteroate synthetase. This inhibition disrupts the folate pathway, leading to the suppression of cell growth and proliferation.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminobenzoic acid:

Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole share the benzimidazole core but differ in their substituents.

Uniqueness

1H-benzimidazol-2-ylmethyl 4-aminobenzoate is unique due to its combined structural features of both 4-aminobenzoic acid and benzimidazole. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1H-benzimidazol-2-ylmethyl 4-aminobenzoate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzimidazole core, which is known for its broad-spectrum bioactivity. The structural features of this compound suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds bearing the benzimidazole nucleus can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a comparative study demonstrated that derivatives with specific substituents on the benzimidazole ring displayed enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like ciprofloxacin and norfloxacin .

Anticancer Potential

The anticancer activity of benzimidazole derivatives has been extensively documented. A recent study highlighted that this compound induced cytotoxic effects in K562 leukemia cells, triggering apoptosis through the activation of caspase pathways . The compound's mechanism appears to involve the inhibition of P-glycoprotein (P-gp), which is crucial for drug resistance in cancer cells .

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory cytokines.

- Cellular Uptake : Its structure allows for efficient cellular uptake, facilitating its action within target cells.

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with key proteins involved in cancer cell proliferation and survival pathways .

Research Findings and Case Studies

Propiedades

Número CAS |

435342-18-0 |

|---|---|

Fórmula molecular |

C15H14ClN3O2 |

Peso molecular |

303.74 g/mol |

Nombre IUPAC |

1H-benzimidazol-2-ylmethyl 4-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C15H13N3O2.ClH/c16-11-7-5-10(6-8-11)15(19)20-9-14-17-12-3-1-2-4-13(12)18-14;/h1-8H,9,16H2,(H,17,18);1H |

Clave InChI |

HPVJGYKFZHAXDW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N |

SMILES canónico |

C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.